molecular formula C12H9Cl3N2 B15244692 2,4-Dimethyl-5-(2,3,5-trichlorophenyl)pyrimidine

2,4-Dimethyl-5-(2,3,5-trichlorophenyl)pyrimidine

Cat. No.: B15244692
M. Wt: 287.6 g/mol
InChI Key: AZMDLDHSBKCNGN-UHFFFAOYSA-N
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Description

2,4-Dimethyl-5-(2,3,5-trichlorophenyl)pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3 This specific compound is characterized by the presence of three chlorine atoms on the phenyl ring and two methyl groups on the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethyl-5-(2,3,5-trichlorophenyl)pyrimidine can be achieved through several methods. One common approach involves the condensation of 2,3,5-trichlorobenzaldehyde with acetone in the presence of ammonium acetate and acetic acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the pyrimidine ring.

Another method involves the cyclization of 2,3,5-trichlorophenylacetonitrile with acetone and ammonium acetate. This reaction is typically carried out in a solvent such as ethanol or methanol, and the mixture is heated to promote the cyclization process.

Industrial Production Methods

Industrial production of this compound often involves large-scale batch reactions using the aforementioned synthetic routes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethyl-5-(2,3,5-trichlorophenyl)pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrimidine derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyrimidine derivatives.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Pyrimidine derivatives with oxidized functional groups.

    Reduction: Reduced pyrimidine derivatives with hydrogenated functional groups.

    Substitution: Pyrimidine derivatives with substituted phenyl rings.

Scientific Research Applications

2,4-Dimethyl-5-(2,3,5-trichlorophenyl)pyrimidine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-5-(2,3,5-trichlorophenyl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethyl-5-phenylpyrimidine: Lacks the chlorine atoms on the phenyl ring, resulting in different chemical and biological properties.

    2,4-Dimethyl-5-(2,4,6-trichlorophenyl)pyrimidine: Similar structure but with chlorine atoms at different positions on the phenyl ring, leading to variations in reactivity and activity.

Uniqueness

2,4-Dimethyl-5-(2,3,5-trichlorophenyl)pyrimidine is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which influences its chemical reactivity and biological activity. This unique structure makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H9Cl3N2

Molecular Weight

287.6 g/mol

IUPAC Name

2,4-dimethyl-5-(2,3,5-trichlorophenyl)pyrimidine

InChI

InChI=1S/C12H9Cl3N2/c1-6-10(5-16-7(2)17-6)9-3-8(13)4-11(14)12(9)15/h3-5H,1-2H3

InChI Key

AZMDLDHSBKCNGN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1C2=C(C(=CC(=C2)Cl)Cl)Cl)C

Origin of Product

United States

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